molecular formula C9H9ClN2O3 B1616774 n-(2-Chloroethyl)-4-nitrobenzamide CAS No. 51816-15-0

n-(2-Chloroethyl)-4-nitrobenzamide

Cat. No.: B1616774
CAS No.: 51816-15-0
M. Wt: 228.63 g/mol
InChI Key: ZSSIFUDFKRJWMF-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group attached to a benzene ring and an amide linkage with a 2-chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Step 1: Activation of 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).

    Step 2: Addition of 2-chloroethylamine to the activated 4-nitrobenzoic acid to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide linkage, using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide under mild to moderate conditions.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

    Reduction: Formation of N-(2-aminoethyl)-4-nitrobenzamide.

    Oxidation: Formation of oxidized derivatives, potentially leading to ring-opening products.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-nitrobenzamide involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: N-(2-Chloroethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a chloroethyl group, which confer distinct reactivity and biological activity. Its dual functionality allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(2-chloroethyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSIFUDFKRJWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287119
Record name n-(2-chloroethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51816-15-0
Record name NSC49011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-chloroethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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